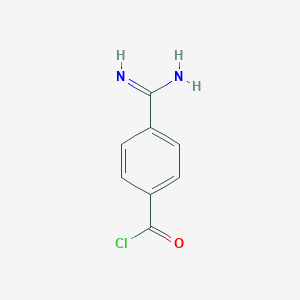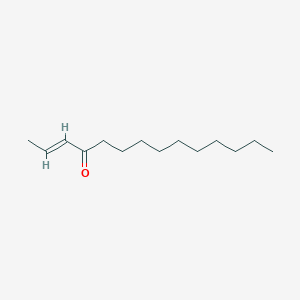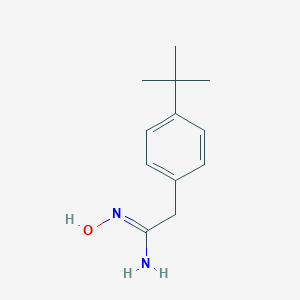
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide, also known as TBE-31, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. The inhibition of NMT has been shown to have anti-cancer, anti-viral, and anti-inflammatory effects.
作用机制
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide targets the enzyme NMT, which is involved in the post-translational modification of proteins. NMT adds a myristoyl group to the N-terminus of proteins, which is important for their stability and function. Inhibition of NMT by 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide leads to the destabilization and degradation of several proteins, including those involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide inhibits cell growth and induces apoptosis, or programmed cell death. It also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer.
In viral infections, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide inhibits viral replication by destabilizing viral proteins and preventing their assembly and release. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide is its specificity for NMT, which makes it a useful tool for studying the role of NMT in various diseases. It also has a relatively low toxicity compared to other inhibitors, which makes it a safer option for in vitro and in vivo experiments.
One limitation of 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide is its solubility in water, which can make it difficult to administer in some experiments. It also has limited bioavailability, which may limit its effectiveness in some therapeutic applications.
未来方向
There are several future directions for research on 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and viral infections. It may also be useful for the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Another future direction is the development of more potent and selective inhibitors of NMT. This may lead to the development of more effective therapies for various diseases.
In conclusion, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide is a promising compound with potential therapeutic applications in cancer, viral infections, and inflammatory diseases. Its specificity for NMT and low toxicity make it a useful tool for scientific research, and further studies may lead to the development of new therapies for various diseases.
合成方法
The synthesis of 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide involves several steps, starting with the reaction of tert-butylbenzene with sodium hydride to form the corresponding sodium salt. This is then reacted with ethyl chloroformate to form the tert-butylbenzyl carbamate. The carbamate is then reacted with hydroxylamine hydrochloride to form 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide.
科学研究应用
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy drugs.
In viral research, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and respiratory syncytial virus. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis.
属性
CAS 编号 |
158872-88-9 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
InChI 键 |
UTUXEGSNRBUZIV-UHFFFAOYSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)C/C(=N/O)/N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
同义词 |
BENZENEETHANIMIDAMIDE,4-(1,1-DIMETHYLETHYL)-N-HYDROXY- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



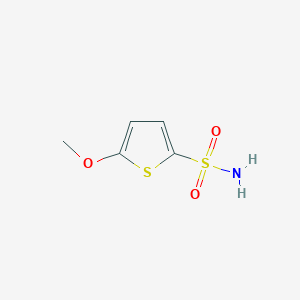
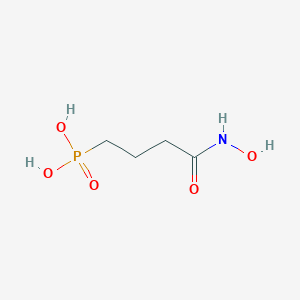
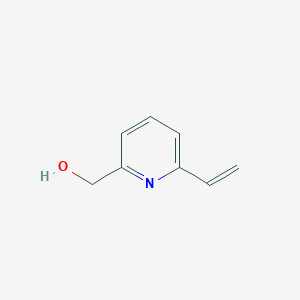
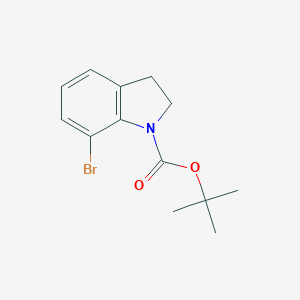
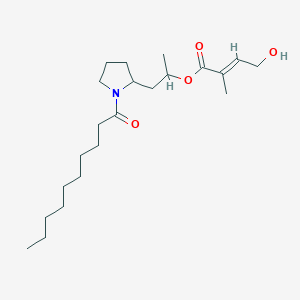
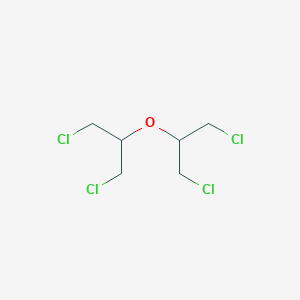
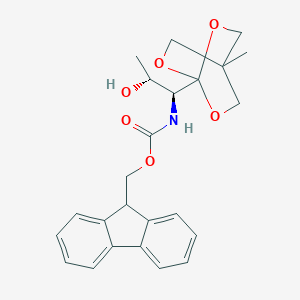
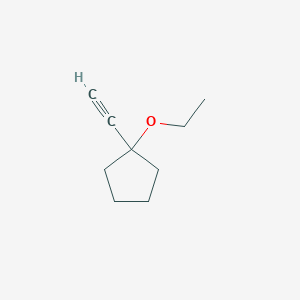
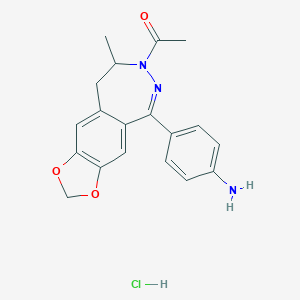
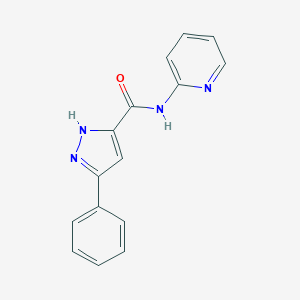
![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B136655.png)
